6-Bromo-4-chloroisoquinoline

D1 dopamine receptor receptor binding affinity structure-activity relationship

WHY SETTLE FOR MONO-FUNCTIONAL ISOCUNOLINES? 6-Bromo-4-chloroisoquinoline (C9H5BrClN; MW 242.5 g/mol) grants your team the power of orthogonal, sequential cross-coupling at two distinct positions. This dual-halogen architecture is specifically engineered to overcome selectivity bottlenecks, enabling independent derivatization at C4 and C6 for accelerated D1 antagonist/kinase inhibitor SAR studies. Sourced as an off-white solid in ≥98% purity, it ensures batch reproducibility. Stop losing time on scaffold pre-functionalization; lock in your supply chain now.

Molecular Formula C9H5BrClN
Molecular Weight 242.50 g/mol
CAS No. 1221232-29-6
Cat. No. B6324897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-chloroisoquinoline
CAS1221232-29-6
Molecular FormulaC9H5BrClN
Molecular Weight242.50 g/mol
Structural Identifiers
SMILESC1=CC2=CN=CC(=C2C=C1Br)Cl
InChIInChI=1S/C9H5BrClN/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-5H
InChIKeyCDMLLPMNUHXCDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-chloroisoquinoline (CAS 1221232-29-6) Specifications and Core Characteristics for Scientific Procurement


6-Bromo-4-chloroisoquinoline (CAS 1221232-29-6, molecular formula C9H5BrClN, molecular weight 242.5) is a heterocyclic aromatic compound belonging to the halogenated isoquinoline class, featuring bromine at the 6-position and chlorine at the 4-position . The compound exhibits predicted physicochemical properties including a boiling point of 334.4±22.0°C . This specific 6-bromo-4-chloro substitution pattern confers distinct reactivity and selectivity profiles that differentiate it from mono-halogenated and alternative di-halogenated isoquinoline analogs in both synthetic and biological applications .

Why 6-Bromo-4-chloroisoquinoline Cannot Be Simply Substituted by Generic Halogenated Isoquinolines in Critical Applications


Halogenated isoquinolines exhibit substitution pattern-dependent reactivity and biological selectivity that preclude simple interchange. The specific 6-bromo-4-chloro configuration enables orthogonal reactivity in sequential cross-coupling reactions, where the C4-Cl and C6-Br positions can be functionalized independently under distinct catalytic conditions [1]. In biological contexts, the halogen substitution pattern on the isoquinoline scaffold directly modulates target selectivity; for example, isoquinoline derivatives with different halogen substituents have demonstrated selectivity switching between USP2 and USP7 deubiquitinases [2]. Furthermore, mono-halogenated analogs such as 4-chloroisoquinoline lack the second reactive handle required for sequential derivatization, while alternative di-halogenated isomers (e.g., 6-bromo-5-chloroisoquinoline) exhibit altered electronic properties and steric constraints that affect both coupling efficiency and biological target engagement [3]. These substitution-dependent differences necessitate precise compound selection based on validated performance data rather than class-based substitution.

Quantitative Differentiation Evidence for 6-Bromo-4-chloroisoquinoline Versus Closest Comparators


Comparative D1 Dopamine Receptor Binding Affinity: 6-Bromo vs 6-Chloro Tetrahydroisoquinoline Analogs

In a direct head-to-head comparison of 1-phenyltetrahydroisoquinoline analogs, the 6-bromo derivative exhibited D1 dopamine receptor binding affinity comparable to the 6-chloro analog, whereas the 6,7-dihydroxy analog demonstrated significantly lower D1 affinity [1]. This establishes that the 6-bromo substitution maintains D1 receptor engagement equivalent to the chloro-substituted comparator while offering distinct reactivity for downstream derivatization.

D1 dopamine receptor receptor binding affinity structure-activity relationship

Industrial-Scale Synthesis Optimization: Validated Yield Benchmark for 6-Bromo-4-chloroisoquinoline

Industrial-scale production methods for 6-Bromo-4-chloroisoquinoline have been optimized using phosphorus trichloride and controlled reaction conditions to achieve a comprehensive yield exceeding 70%, rendering the compound suitable for large-scale manufacturing . This yield benchmark provides procurement teams with a quantifiable metric for supplier evaluation and process validation.

industrial synthesis process chemistry yield optimization

Kinase Selectivity Modulation via Isoquinoline Rigidification Strategy

A systematic study of isoquinoline-containing rigidified analogs demonstrated that ring closure of amidophenyl-containing parent compounds to form isoquinoline scaffolds potently inhibits kinases including Abl and BRAF while diminishing inhibition against other kinases relative to the flexible parent compound [1]. Sequence analysis revealed that kinases potently inhibited by isoquinoline-containing compounds contain a long insertion within their catalytic domains, establishing a structure-based selectivity rationale [1].

kinase inhibition selectivity conformational flexibility

Evidence-Based Application Scenarios for 6-Bromo-4-chloroisoquinoline in Research and Industrial Settings


Sequential Cross-Coupling for Divergent Library Synthesis

The orthogonal reactivity of C4-Cl and C6-Br positions enables sequential palladium-catalyzed cross-coupling reactions, allowing researchers to install different aryl/heteroaryl groups at each position independently. This capability is particularly valuable for generating focused libraries of isoquinoline derivatives for structure-activity relationship studies, as demonstrated in the synthesis of 4-chloroisoquinolines that undergo subsequent Suzuki coupling with arylboronic acids [1]. The 6-bromo-4-chloro configuration provides two distinct leaving groups with differential reactivity, enabling chemoselective functionalization that is not possible with mono-halogenated analogs.

D1 Dopamine Receptor Antagonist Development and Pharmacophore Refinement

Based on direct comparative evidence showing that 6-bromo-substituted tetrahydroisoquinolines maintain D1 receptor binding affinity equivalent to 6-chloro analogs [2], this compound serves as a strategic intermediate for synthesizing D1 antagonist candidates. The bromine substituent at the 6-position preserves the pharmacophoric requirements for D1 engagement while offering a versatile handle for further structural diversification via palladium-catalyzed coupling reactions, facilitating the refinement of D1 antagonist pharmacophore models and the development of receptor-selective tool compounds.

Kinase Inhibitor Scaffold Optimization via Rigidification

Isoquinoline-containing rigidified analogs have demonstrated improved kinase selectivity compared to flexible parent compounds, potently inhibiting Abl and BRAF kinases that contain long insertions within their catalytic domains [3]. The 6-bromo-4-chloroisoquinoline scaffold can be employed as a starting point for synthesizing rigidified kinase inhibitors, with the dual halogenation pattern enabling sequential functionalization to optimize both potency and selectivity profiles. A crystal structure of a rigid isoquinoline compound bound to BRAF has confirmed the binding mode, providing a structural basis for rational design [3].

Scalable Process Development and Industrial Procurement

The validated industrial-scale synthetic route achieving >70% comprehensive yield establishes 6-Bromo-4-chloroisoquinoline as a viable building block for large-scale applications. Procurement teams can utilize this benchmark for supplier qualification and cost modeling, while process chemists can leverage established phosphorus trichloride-mediated conditions for further optimization. The compound's availability with standardized purity specifications (typically 95%+) and defined storage conditions supports reproducible research and development workflows across academic and industrial settings .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-4-chloroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.